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Compound of Interest

Compound Name: 4-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B3023569 Get Quote

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting

a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial

properties.[1] The specific compound, 4-iodo-1-phenyl-1H-pyrazole, serves as a crucial

synthetic intermediate. The presence of the iodo-group at the C4 position makes it an excellent

substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira

couplings, allowing for the introduction of diverse functional groups and the construction of

complex molecular architectures.[2]

Given its role as a versatile building block, the unambiguous confirmation of its structure is

paramount to ensure the validity of subsequent synthetic steps and the purity of final

compounds. This guide outlines a multi-technique approach to its structural elucidation.

Logical Workflow for Structure Elucidation
The confirmation of a chemical structure is not a linear process but a convergent one, where

data from multiple independent analytical techniques are used to build an irrefutable case. The

workflow below illustrates the synergistic relationship between different spectroscopic and

analytical methods.
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Caption: Overall workflow for the structure elucidation of 4-iodo-1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Backbone of Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.[3] For 4-iodo-1-phenyl-1H-pyrazole, a combination of ¹H and ¹³C NMR,

supplemented by 2D techniques, provides definitive evidence of its structure.

N1 N2 C3 C4 C5 I C1' C2' C3' C4' C5' C6' H3 H5 H2'/H6' H3'/H5' H4'
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Caption: Structure of 4-iodo-1-phenyl-1H-pyrazole with atom numbering for NMR

assignments.

¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform

(CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.

However, if solubility is an issue, or if peak overlap occurs, deuterated dimethyl sulfoxide

(DMSO-d₆) is an excellent alternative. The chemical shifts observed are relative to a

tetramethylsilane (TMS) internal standard, which is set to 0 ppm.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum should exhibit signals

corresponding to seven protons in total. The absence of a broad, exchangeable signal typical

of an N-H proton is the first key indicator that the pyrazole nitrogen is substituted.[4][5]
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.85 Singlet 1H H5

Deshielded by

the adjacent N1

and the aromatic

current of the

phenyl ring.

Appears as a

singlet as its only

adjacent proton

(H4) is

substituted by

Iodine.

~ 7.70 Singlet 1H H3

Slightly less

deshielded than

H5. Also a singlet

due to the iodine

at C4.

~ 7.65

Doublet of

doublets (or

multiplet)

2H H2'/H6' (ortho)

These protons

are closest to the

pyrazole ring and

are deshielded.

They are coupled

to the meta

protons

(H3'/H5').

~ 7.45
Triplet (or

multiplet)
2H H3'/H5' (meta)

Coupled to both

ortho and para

protons.

~ 7.30 Triplet (or

multiplet)

1H H4' (para) The most

shielded of the

phenyl protons,

coupled to the
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two meta

protons.

¹³C NMR Spectroscopy
Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment will reveal all

unique carbon environments. To validate the assignments, a Distortionless Enhancement by

Polarization Transfer (DEPT-135) experiment should be run. In a DEPT-135 spectrum, CH₃ and

CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary

carbons (including C-I) are absent. This confirms the number of protons attached to each

carbon.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum will show eight distinct carbon

signals.
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Predicted Chemical

Shift (δ, ppm)
DEPT-135 Assignment Rationale

~ 142.0 Positive C5

Deshielded due to

attachment to two

nitrogen atoms.

~ 140.0 Quaternary C1'

Quaternary carbon of

the phenyl ring

attached to the

pyrazole nitrogen.

~ 132.5 Positive C3
Less deshielded than

C5.

~ 129.5 Positive C3'/C5' (meta)

Typical chemical shift

for aromatic CH

carbons.

~ 128.0 Positive C4' (para)

~ 120.0 Positive C2'/C6' (ortho)

~ 65.0 Quaternary C4

The carbon directly

attached to the heavy

iodine atom

experiences

significant shielding

due to the "heavy

atom effect". This

unusually upfield shift

for a heterocyclic

carbon is a hallmark

of the C-I bond.

2D NMR for Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple

Bond Correlation (HMBC) provide definitive proof of connectivity. HMBC shows correlations

between protons and carbons that are separated by two or three bonds.
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Key Expected HMBC Correlations: A crucial correlation would be observed between the ortho

protons of the phenyl ring (H2'/H6' at ~7.65 ppm) and the C5 carbon of the pyrazole ring

(~142.0 ppm). This ³J-coupling correlation irrefutably proves that the phenyl ring is attached to

the N1 position of the pyrazole.

Phenyl H2'/H6'
(~7.65 ppm)

Pyrazole C5
(~142.0 ppm)

 ³JCH Correlation
(Confirms N1-Phenyl Link)

Phenyl C1'
(~140.0 ppm)

Pyrazole H5
(~7.85 ppm)

 ³JCH Correlation
(Confirms N1-Phenyl Link)

Click to download full resolution via product page

Caption: Key HMBC correlations confirming the N1-phenyl connectivity.

Mass Spectrometry (MS): Molecular Weight and
Formula Confirmation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of

evidence for its identity.

Experimental Protocol (Electron Ionization - EI):

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or

dichloromethane).

The solution is injected into the mass spectrometer.

In the EI source, the molecule is bombarded with high-energy electrons, causing it to ionize

and fragment.

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum:
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Molecular Formula: C₉H₇IN₂

Exact Mass: 269.9654 g/mol

Molecular Ion Peak (M⁺): A strong peak should be observed at m/z = 270.

Key Fragmentation Patterns: The analysis of fragmentation can further support the structure.

Expected fragments include:

[M - I]⁺: A peak at m/z = 143, corresponding to the loss of the iodine atom. This is often a

very prominent peak.

[C₆H₅]⁺: A peak at m/z = 77, corresponding to the phenyl cation.

The presence of the molecular ion peak at the correct m/z value provides strong evidence for

the elemental composition, especially when combined with data from elemental analysis.[6]

Infrared (IR) Spectroscopy: Functional Group
Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at characteristic frequencies.[7][8]

Experimental Protocol (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

Record a background spectrum.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact.

Record the sample spectrum.

Expected IR Absorption Bands:
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Frequency Range

(cm⁻¹)
Vibration Type Assignment Significance

3100 - 3000 C-H Stretch
Aromatic (Phenyl &

Pyrazole)

Confirms the

presence of aromatic

C-H bonds.

~1600, ~1500, ~1450 C=C Stretch Aromatic Ring

Characteristic

absorptions for the

phenyl group.

~1550 - 1480 C=N Stretch Pyrazole Ring

Confirms the

heterocyclic ring

structure.[6]

Absence of 3500-

3200
N-H Stretch -

Crucial evidence

confirming the

absence of an N-H

bond, indicating N1-

substitution.[4]

Below 800 C-H Bending Out-of-plane bending

Can give clues about

the substitution

pattern on the phenyl

ring.

X-ray Crystallography: The Definitive Structure
For an unequivocal, three-dimensional structure in the solid state, single-crystal X-ray

diffraction is the gold standard.[9]

Methodology Rationale: This technique is contingent on the ability to grow a high-quality single

crystal of the compound. Slow evaporation of a saturated solution in a suitable solvent system

(e.g., ethanol/hexane) is a common method for crystal growth. The diffraction pattern of X-rays

passing through the crystal allows for the precise calculation of bond lengths, bond angles, and

the overall conformation of the molecule. This method leaves no ambiguity about the atom

connectivity and isomeric form.[4][10]
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Conclusion
The structural elucidation of 4-iodo-1-phenyl-1H-pyrazole is achieved through a synergistic

application of modern analytical techniques. ¹H and ¹³C NMR establish the carbon-hydrogen

framework and atom connectivity, with 2D NMR providing definitive proof of the N-phenyl

linkage. Mass spectrometry confirms the molecular weight and elemental formula, while IR

spectroscopy identifies key functional groups and, critically, confirms the absence of an N-H

bond. While these spectroscopic methods together provide an overwhelming case, X-ray

crystallography can serve as the ultimate confirmation. This rigorous, multi-faceted approach

ensures the identity and purity of this important synthetic building block, underpinning the

integrity of subsequent research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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